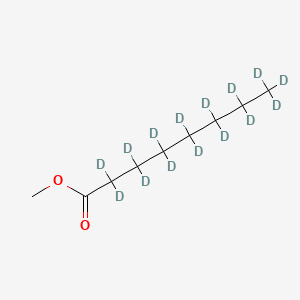

Methyl Octanoate-d15

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl Octanoate-d15 is a deuterium-labeled compound, specifically a methyl ester of octanoic acid where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and its ability to be traced in various chemical and biological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl Octanoate-d15 can be synthesized through the esterification of octanoic acid with methanol-d4 (deuterated methanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The deuterated methanol and octanoic acid are continuously fed into the reactor, and the product is collected and purified through distillation .

Análisis De Reacciones Químicas

Types of Reactions

Methyl Octanoate-d15 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ester into corresponding carboxylic acids or aldehydes.

Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Octanoic acid or octanal.

Reduction: Octanol.

Substitution: Various substituted octanoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl Octanoate-d15 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.

Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new

Actividad Biológica

Methyl Octanoate-d15, a deuterated form of methyl octanoate, is an ester that has garnered attention for its potential biological activities and applications in various fields, including pharmacology and food science. This article delves into the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.

This compound (CAS Number: 1219798-91-0) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₃D₁₅O₂ |

| Molecular Weight | 173.33 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 191.1 ± 3.0 °C at 760 mmHg |

| Flash Point | 72.8 ± 0.0 °C |

| LogP | 3.37 |

This compound is a volatile compound with a fruity aroma, commonly found in persimmon wine. Its unique structure allows it to be used as a tracer in pharmacokinetic studies due to the presence of deuterium, which alters its metabolic profile compared to non-deuterated counterparts .

Antimicrobial Properties

Methyl Octanoate has been explored for its antimicrobial properties, particularly in food preservation. Its efficacy against various pathogens could be attributed to its ability to disrupt microbial membranes due to its lipophilic nature. While direct studies on this compound's antimicrobial activity are sparse, the parent compound's characteristics imply similar potential.

Pharmacokinetic Studies

The incorporation of deuterium in this compound allows for enhanced tracking in pharmacokinetic studies. Deuteration can influence the metabolic stability and bioavailability of compounds, making it a valuable tool in drug development . Research has shown that deuterated pharmaceuticals often exhibit improved pharmacokinetic profiles compared to their non-deuterated forms, suggesting that this compound could offer advantages in therapeutic applications.

Case Studies and Research Findings

- Neuroprotective Mechanisms : A study investigating the neuroprotective effects of related compounds highlighted that certain esters can inhibit apoptotic pathways in neuronal cells exposed to oxidative stress . Although not directly testing this compound, these findings support the hypothesis that similar compounds may confer protective effects.

- Food Science Applications : In food science, Methyl Octanoate has been studied for its role in flavor profiles and as a potential natural preservative due to its antimicrobial properties. The deuterated version may provide insights into flavor stability and degradation pathways during fermentation processes.

- Pharmacological Implications : Research on deuterated compounds indicates that they can alter drug metabolism significantly. For example, Russak et al. (2019) discussed how deuterium substitution affects pharmacokinetics and metabolic profiles, which could be applicable to this compound in drug development contexts .

Propiedades

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHZJRVDZXSNKQ-KBZGSAGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.